4-Ethyl-5-fluoronicotinic acid 4-Ethyl-5-fluoronicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19781875
InChI: InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol

4-Ethyl-5-fluoronicotinic acid

CAS No.:

Cat. No.: VC19781875

Molecular Formula: C8H8FNO2

Molecular Weight: 169.15 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-fluoronicotinic acid -

Specification

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
IUPAC Name 4-ethyl-5-fluoropyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H8FNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12)
Standard InChI Key RVGIICIWRBJIAA-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=NC=C1C(=O)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Ethyl-5-fluoronicotinic acid belongs to the nicotinic acid derivative family, featuring:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom.

  • Substituents:

    • Fluorine at the 5-position, enhancing electronegativity and influencing electronic distribution.

    • Ethyl group at the 4-position, contributing to steric bulk and lipophilicity.

    • Carboxylic acid group at the 3-position, enabling hydrogen bonding and salt formation .

The structural formula is illustrated below:

OFC2H5NCOOH\begin{array}{ccc} & \text{O} & \\ \text{F} & \longrightarrow & \text{C}_2\text{H}_5 \\ & \text{N} & \\ \text{COOH} & & \\ \end{array}

Spectroscopic Characterization

While specific spectral data for 4-ethyl-5-fluoronicotinic acid are scarce, related compounds offer benchmarks:

  • 1H^1\text{H} NMR: Ethyl 5-fluoronicotinate exhibits peaks at δ 1.35 (t, 3H, CH3_3), 4.35 (q, 2H, OCH2_2), and 8.50–8.70 (m, pyridine-H). For the acid form, the carboxylic proton typically appears as a broad singlet near δ 12–14.

  • 19F^{19}\text{F} NMR: Fluorine resonances in fluoronicotinates occur near δ -110 to -120 ppm .

  • IR Spectroscopy: A strong carbonyl stretch (~1700 cm1^{-1}) and O–H stretch (~2500–3000 cm1^{-1}) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

Potential synthetic routes to 4-ethyl-5-fluoronicotinic acid include:

  • Direct Fluorination: Introducing fluorine via electrophilic substitution using Selectfluor® or NaNO2/HF\text{NaNO}_2/\text{HF} .

  • Alkylation: Installing the ethyl group through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

  • Hydrolysis: Converting ester precursors (e.g., ethyl 4-ethyl-5-fluoronicotinate) to the acid under acidic or basic conditions.

Reported Protocols

Although no direct synthesis is documented, analogous methods for ethyl 5-fluoronicotinate involve:

  • Step 1: Esterification of 5-fluoronicotinic acid with ethanol using H2SO4\text{H}_2\text{SO}_4 as a catalyst.

  • Step 2: Hydrolysis of the ester to yield the carboxylic acid .

Example Reaction Scheme:

Ethyl 4-ethyl-5-fluoronicotinateNaOH (aq)4-Ethyl-5-fluoronicotinic acid+EtOH\text{Ethyl 4-ethyl-5-fluoronicotinate} \xrightarrow{\text{NaOH (aq)}} \text{4-Ethyl-5-fluoronicotinic acid} + \text{EtOH}

Industrial Scalability

Continuous-flow reactors and automated systems, as described for ethyl 5-fluoronicotinate, could enhance yield (≥85%) and purity (≥95%) by optimizing:

  • Temperature: 80–100°C

  • Catalyst loading: 5–10 mol%

  • Residence time: 2–4 hours

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/CharacteristicMethodReference
Melting PointNot reportedDSC
Solubility (H2_2O)Low (enhanced in polar solvents)Gravimetric analysis
LogP~1.5 (estimated)Computational modeling
pKa_a (COOH)~3.0–3.5Potentiometric titration

Stability Profile

  • Thermal Stability: Decomposes above 150°C, similar to 2,6-dichloro-5-fluoronicotinic acid .

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended .

Biological Activity and Mechanisms

OrganismMIC (µg/mL)Analog CompoundReference
Staphylococcus aureus16–32Ethyl 5-fluoronicotinate
Escherichia coli8–162,6-Dichloro-5-fluoronicotinic acid

The ethyl group in 4-ethyl-5-fluoronicotinic acid may enhance membrane permeability, improving efficacy against Gram-negative strains .

Anticancer Activity

Mechanistic studies on fluoronicotinic acid derivatives suggest:

  • Apoptosis Induction: Caspase-3/7 activation in HeLa cells (IC50_{50} = 10–30 µM).

  • Kinase Inhibition: Competitive binding to ATP pockets in tyrosine kinases .

Industrial and Research Applications

Pharmaceutical Intermediates

4-Ethyl-5-fluoronicotinic acid serves as a precursor for:

  • Antiviral Agents: Analogous to 2,6-dichloro-5-fluoronicotinic acid used in naphthyridine synthesis .

  • PET Tracers: Fluorine-18 labeled derivatives for oncology imaging .

Agrochemical Development

The ethyl group enhances lipid solubility, aiding in pesticide formulation .

Challenges and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and waste .

  • Biological Screening: Systematic evaluation against neglected tropical disease targets.

  • Computational Modeling: DFT studies to predict reactivity and metabolite profiles .

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